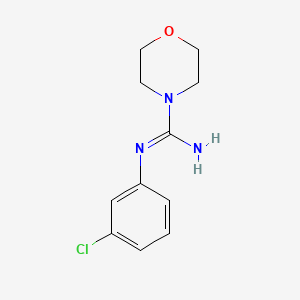
4-Morpholinecarboximidamide, N-(3-chlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholinecarboximidamide, N-(3-chlorophenyl)- is a chemical compound with the molecular formula C11H14ClN3O It is known for its unique structure, which includes a morpholine ring, a carboximidamide group, and a 3-chlorophenyl group
Méthodes De Préparation
The synthesis of 4-Morpholinecarboximidamide, N-(3-chlorophenyl)- typically involves the reaction of 3-chloroaniline with morpholine and cyanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale batch or continuous processes, utilizing advanced equipment to maintain the necessary reaction conditions and ensure consistent product quality.
Analyse Des Réactions Chimiques
4-Morpholinecarboximidamide, N-(3-chlorophenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of the carboximidamide group and the formation of corresponding amines and carboxylic acids.
Applications De Recherche Scientifique
4-Morpholinecarboximidamide, N-(3-chlorophenyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-Morpholinecarboximidamide, N-(3-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell membranes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
4-Morpholinecarboximidamide, N-(3-chlorophenyl)- can be compared with other similar compounds, such as:
4-Morpholinecarboximidamide: Lacks the 3-chlorophenyl group, resulting in different chemical and biological properties.
N-(3-chlorophenyl)carboximidamide: Lacks the morpholine ring, leading to variations in its reactivity and applications.
3-Chloroaniline: A precursor in the synthesis of 4-Morpholinecarboximidamide, N-(3-chlorophenyl)-, with distinct chemical properties and uses.
The uniqueness of 4-Morpholinecarboximidamide, N-(3-chlorophenyl)- lies in its combined structural features, which confer specific chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
54434-06-9 |
|---|---|
Formule moléculaire |
C11H14ClN3O |
Poids moléculaire |
239.70 g/mol |
Nom IUPAC |
N'-(3-chlorophenyl)morpholine-4-carboximidamide |
InChI |
InChI=1S/C11H14ClN3O/c12-9-2-1-3-10(8-9)14-11(13)15-4-6-16-7-5-15/h1-3,8H,4-7H2,(H2,13,14) |
Clé InChI |
CDPVHAXCHWVARH-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=NC2=CC(=CC=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-(Ethane-1,2-diyl)bis[4-(1-phenylethenyl)benzene]](/img/structure/B14631888.png)
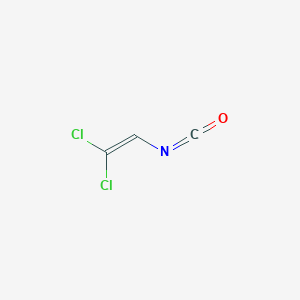

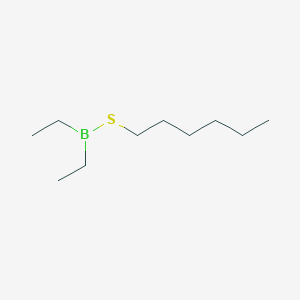
![Butane-1,4-diol;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one](/img/structure/B14631919.png)
![Tripentyl[(triphenylsilyl)peroxy]silane](/img/structure/B14631923.png)

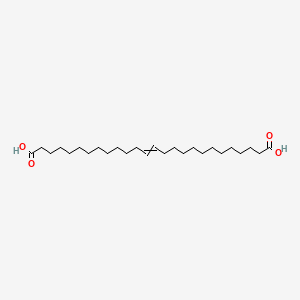
![2(3H)-Benzofuranone, 3-[(dimethylamino)methyl]hexahydro-](/img/structure/B14631952.png)
![2-Methoxy-4-[(3-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14631965.png)
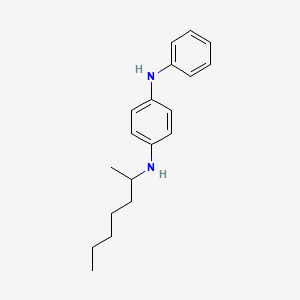
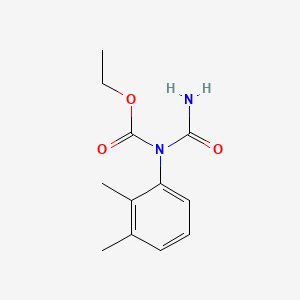
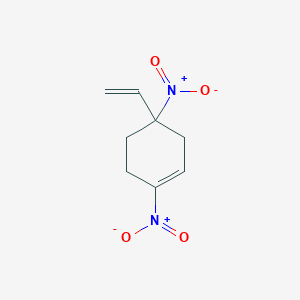
![Butyl 4-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14631983.png)
